N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine
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Overview
Description
N-(2-methylpropyl)-1,4-dioxaspiro[45]decan-8-amine is a spirocyclic compound characterized by a unique structure that includes a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is heated to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow chemistry allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
2,8-Diazaspiro[4.5]decan-1-one: Potent RIPK1 kinase inhibitors.
Uniqueness
N-(2-methylpropyl)-1,4-dioxaspiro[45]decan-8-amine stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H23NO2 |
---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-(2-methylpropyl)-1,4-dioxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C12H23NO2/c1-10(2)9-13-11-3-5-12(6-4-11)14-7-8-15-12/h10-11,13H,3-9H2,1-2H3 |
InChI Key |
XFARCYYEHZKICW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1CCC2(CC1)OCCO2 |
Origin of Product |
United States |
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